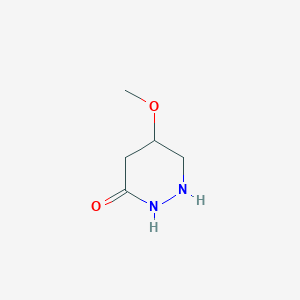
5-Methoxydiazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxydiazinan-3-one: is a heterocyclic organic compound that features a diazinane ring with a methoxy group at the 5-position and a ketone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxydiazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropanol derivatives with formaldehyde and sodium borohydride. The reaction conditions may vary, but generally, the process is carried out at ambient temperature or with mild heating to facilitate the cyclization and formation of the diazinane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxydiazinan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Methoxydiazinan-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies involve evaluating the compound’s interaction with biological targets and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery, particularly for diseases where modulation of specific molecular targets is required .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties to suit various applications .
Mechanism of Action
The mechanism of action of 5-Methoxydiazinan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific derivative and its intended application. Studies have shown that the compound can modulate signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine derivative with psychoactive properties.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Another tryptamine derivative known for its hallucinogenic effects.
5-Methoxy-1-indanone: A compound with a similar methoxy group but different core structure .
Comparison: 5-Methoxydiazinan-3-one is unique due to its diazinane ring structure, which distinguishes it from the tryptamine derivatives and other methoxy-containing compounds
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
5-methoxydiazinan-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-9-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
QBVSYIAFEUJIGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)NNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















